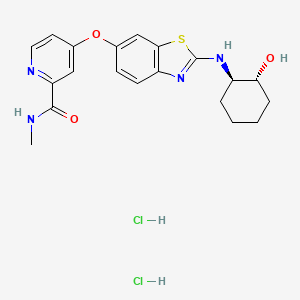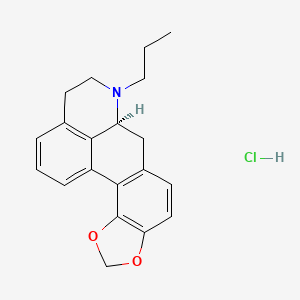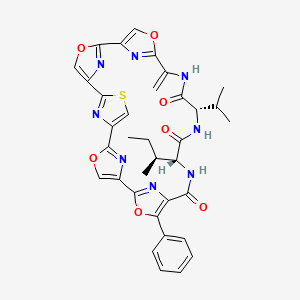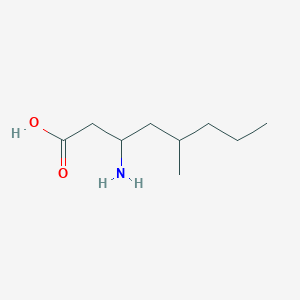
Gly-Pro-pNA (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-pNA (hydrochloride) involves the coupling of glycyl-L-proline with p-nitroaniline. The reaction typically proceeds in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of Gly-Pro-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity and identity .
化学反応の分析
Types of Reactions
Gly-Pro-pNA (hydrochloride) primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by dipeptidyl peptidase IV (DPP IV), resulting in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Enzyme: Dipeptidyl peptidase IV (DPP IV)
Buffer: Tris-HCl buffer (pH 8.0)
Temperature: 37°C
Detection: Absorbance at 405 nm
Major Products Formed
The major product formed from the enzymatic cleavage of Gly-Pro-pNA (hydrochloride) is p-nitroaniline, which is detected by its absorbance at 405 nm .
科学的研究の応用
Gly-Pro-pNA (hydrochloride) is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. Some of its key applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of dipeptidyl peptidase IV (DPP IV) in various biological samples.
Inhibitor Screening: Employed in high-throughput screening assays to identify potential inhibitors of DPP IV, which are of interest in the treatment of type 2 diabetes.
Biochemical Studies: Utilized in studies investigating the role of DPP IV in various physiological and pathological processes.
作用機序
Gly-Pro-pNA (hydrochloride) exerts its effects by serving as a substrate for dipeptidyl peptidase IV (DPP IV). The enzyme cleaves the compound at the glycyl-prolyl bond, releasing p-nitroaniline. The activity of DPP IV can then be quantified by measuring the absorbance of p-nitroaniline at 405 nm . This mechanism is crucial for studying the enzyme’s function and for screening potential inhibitors .
類似化合物との比較
Gly-Pro-pNA (hydrochloride) is unique in its specificity for dipeptidyl peptidase IV (DPP IV). Similar compounds include:
Gly-Pro-7-amido-4-methylcoumarin (hydrobromide): Another chromogenic substrate used for DPP IV activity assays.
Gly-Phe-p-nitroanilide: Used as a substrate for other peptidases but with different specificity.
Compared to these compounds, Gly-Pro-pNA (hydrochloride) offers higher specificity and sensitivity for DPP IV, making it a preferred choice for related biochemical assays .
特性
分子式 |
C13H17ClN4O4 |
|---|---|
分子量 |
328.75 g/mol |
IUPAC名 |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H/t11-;/m0./s1 |
InChIキー |
VBBFIBMVFSUUBP-MERQFXBCSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)







![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)

![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)
![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)
